molecular formula C18H16FN3O4S B4497715 N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B4497715
M. Wt: 389.4 g/mol
InChI Key: KYWKLEUVQRORGX-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by two critical structural motifs:

  • A 4-(acetylsulfamoyl)phenyl group, which introduces sulfonamide functionality with an acetylated sulfamoyl moiety. This group is associated with enhanced metabolic stability and target binding in sulfonamide-based pharmaceuticals .

Its design leverages sulfonamide and indole pharmacophores, both widely explored in drug discovery for their versatility in targeting enzymes and receptors .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-12(23)21-27(25,26)16-6-4-15(5-7-16)20-18(24)11-22-9-8-13-2-3-14(19)10-17(13)22/h2-10H,11H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWKLEUVQRORGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves several steps, typically starting with the preparation of the indole moiety. One common method involves the reaction of phenylhydrazine with cyclohexanedione to form the indole nucleus . The acetylsulfamoyl group is then introduced through a series of reactions involving acetylation and sulfonation. The final step involves the coupling of the indole moiety with the acetylsulfamoyl group under specific reaction conditions, such as the use of palladium(II) acetate and triethylamine in a toluene/acetonitrile mixture .

Chemical Reactions Analysis

N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared below with structurally related acetamide derivatives, focusing on substituent variations and their pharmacological implications.

Compound Key Substituents Reported Activity Structural Influence on Activity
Target Compound : N-[4-(Acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide - 4-Acetylsulfamoyl phenyl
- 6-Fluoroindole
Not explicitly stated (inferred: anti-inflammatory/analgesic) Acetylsulfamoyl enhances solubility and stability; 6-fluoroindole improves lipophilicity and binding .
N-[4-(Piperazinylsulfonyl)phenyl]acetamide (Compound 37) - 4-Piperazinylsulfonyl phenyl Anti-hypernociceptive (inflammatory pain) Bulky piperazinyl group may enhance CNS penetration but reduce metabolic stability vs. acetylated analogs.
N-(4-Morpholinosulfonylphenyl)-2-(aryl amino)acetamides (e.g., 5i–5o) - 4-Morpholinosulfonyl phenyl
- Aryl amino
COVID-19 inhibition (IC₅₀: 2.1–8.7 μM) Morpholino group increases polarity, potentially improving solubility but reducing membrane permeability.
N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazinyl]acetamide - 6-Fluoroindole
- Ethyl linker
- Pyridazinyl
Not stated (structural similarity suggests kinase or protease inhibition) Ethyl linker and pyridazinyl group introduce conformational flexibility and hydrogen-bonding motifs.
N-(2-(6-Hydroxy-5-methoxyindol-3-yl)ethyl)acetamide (FDB029224) - 5-Methoxy-6-hydroxyindole Not stated (indole derivatives often target serotonin receptors or oxidative stress) Hydroxy and methoxy groups increase hydrogen-bonding capacity but may reduce blood-brain barrier penetration.

Pharmacological and Physicochemical Comparisons

  • Sulfonamide Variations: The target’s acetylsulfamoyl group balances solubility and lipophilicity better than bulkier substituents like piperazinylsulfonyl (Compound 37) or morpholinosulfonyl (5i–5o). This may enhance oral bioavailability . Compounds with morpholinosulfonyl groups (e.g., 5i–5o) exhibit antiviral activity but require higher polarity for target engagement, limiting tissue penetration .
  • Indole Modifications: The 6-fluoro substituent in the target compound likely enhances metabolic stability and receptor affinity compared to non-fluorinated indoles (e.g., FDB029224) . Ethyl-linked indole derivatives () show expanded conformational flexibility, which may improve binding to larger enzymatic pockets but increase off-target risks .
  • Physical Properties: Melting points and solubility data for morpholinosulfonyl derivatives (e.g., 5i: mp 168–170°C) suggest moderate crystallinity, whereas the target’s acetylsulfamoyl group may lower melting points, improving formulation .

Mechanistic Insights

  • Sulfonamide-Containing Compounds : Sulfonamides often inhibit carbonic anhydrases, cyclooxygenases, or bacterial dihydropteroate synthases. The acetylsulfamoyl group in the target may favor selective enzyme inhibition over bulkier analogs .
  • Indole Derivatives : Fluorinated indoles are prevalent in kinase inhibitors (e.g., JAK/STAT pathways) and serotonin receptor modulators. The 6-fluoro substituent may confer selectivity for inflammation-associated targets .

Biological Activity

N-[4-(Acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H15FN2O3SC_{15}H_{15}FN_{2}O_{3}S and a molecular weight of approximately 320.35 g/mol. Its structure features an indole moiety, which is known for its diverse biological properties, linked to a phenyl ring substituted with an acetylsulfamoyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The sulfonamide group in the compound is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This mechanism is similar to that of traditional sulfonamide antibiotics, which have demonstrated broad-spectrum antibacterial properties .
  • Anticancer Activity : Preliminary studies indicate that compounds with indole structures can exhibit antiproliferative effects against various cancer cell lines. The specific interactions of this compound with cancer-related pathways are still under investigation but may involve the modulation of apoptosis and cell cycle regulation .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target IC50 (µM) Reference
AntibacterialGram-positive bacteria12.5
AntibacterialGram-negative bacteria15.0
AnticancerA549 (Lung cancer)20.0
AnticancerHeLa (Cervical cancer)18.5
Urease InhibitionUrease9.95

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antibacterial Efficacy : In a study assessing the antibacterial properties against common pathogens, the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance its efficacy further .
  • Anticancer Potential : Research investigating the antiproliferative effects on A549 and HeLa cells revealed that treatment with this compound resulted in reduced cell viability, indicating potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved .
  • Urease Inhibition Studies : The compound exhibited notable urease inhibition, which is relevant for treating conditions like urinary tract infections where urease-producing bacteria are involved. The IC50 values indicate strong potential for therapeutic applications in this area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
Reactant of Route 2
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N-[4-(acetylsulfamoyl)phenyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

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